2,4-Dinitrophenyl diphenylamine
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Overview
Description
2,4-Dinitrophenyl diphenylamine: is an organic compound with the molecular formula C12H9N3O4 . It is a derivative of aniline, characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring and a diphenylamine moiety. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenyl diphenylamine can be synthesized through the condensation of aniline with 1-chloro-2,4-dinitrobenzene. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the reaction proceeds efficiently and safely. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenyl diphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,4-Dinitrophenyl diphenylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chromogenic chemosensor for detecting anions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl diphenylamine involves its interaction with molecular targets, primarily through its nitro groups. These interactions can lead to various biochemical effects, including inhibition of specific enzymes or disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
2,4-Dinitroaniline: Similar in structure but lacks the diphenylamine moiety.
2,4-Dinitrophenylhydrazine: Contains hydrazine instead of aniline.
2,4-Dinitrophenol: Similar nitro groups but different functional groups.
Uniqueness: 2,4-Dinitrophenyl diphenylamine is unique due to its combination of nitro groups and diphenylamine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
2,4-dinitro-N,N-diphenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)16-11-12-17(18(13-16)21(24)25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBPNLJSBDHXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652561 |
Source
|
Record name | 2,4-Dinitro-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68522-81-6 |
Source
|
Record name | 2,4-Dinitro-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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